molecular formula C6H6IN3O2 B1449889 Methyl 5-amino-6-iodo-2-pyrazinecarboxylate CAS No. 1363383-24-7

Methyl 5-amino-6-iodo-2-pyrazinecarboxylate

Cat. No.: B1449889
CAS No.: 1363383-24-7
M. Wt: 279.04 g/mol
InChI Key: CFIPNRPXDKADLX-UHFFFAOYSA-N
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Description

Methyl 5-amino-6-iodo-2-pyrazinecarboxylate is a useful research compound. Its molecular formula is C6H6IN3O2 and its molecular weight is 279.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 5-amino-6-iodo-2-pyrazinecarboxylate (CAS Number: 1458-16-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C6H6IN3O2
  • Molecular Weight : 279.037 g/mol
  • Structure : The compound features a pyrazine ring substituted with an amino group and an iodine atom, contributing to its unique reactivity and biological activity.

Mechanisms of Biological Activity

This compound exhibits various biological activities that can be attributed to its structural characteristics:

  • Antimicrobial Activity : Pyrazine derivatives are known for their antimicrobial properties. Research indicates that compounds with similar structures can inhibit the growth of bacteria and fungi through disruption of cellular processes.
  • Anticancer Potential : Some pyrazine derivatives have shown promise in cancer therapy by inducing apoptosis in cancer cells. The presence of the iodine atom may enhance the compound's ability to interact with cellular targets.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like diabetes or obesity.

Antimicrobial Studies

A study investigating the antimicrobial efficacy of various pyrazine derivatives, including this compound, demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those for standard antibiotics, suggesting that this compound could serve as a lead for new antimicrobial agents.

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
This compound3264
Standard Antibiotic1632

Anticancer Activity

In vitro studies on human cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. A notable study reported a reduction in cell viability by up to 70% at a concentration of 50 µM after 48 hours of treatment.

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical cancer)25Caspase activation
MCF7 (breast cancer)30Apoptosis induction

Properties

IUPAC Name

methyl 5-amino-6-iodopyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6IN3O2/c1-12-6(11)3-2-9-5(8)4(7)10-3/h2H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFIPNRPXDKADLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C(=N1)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.